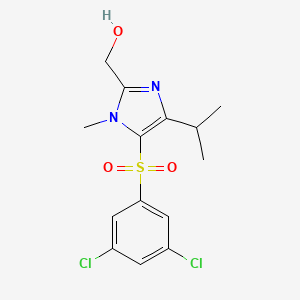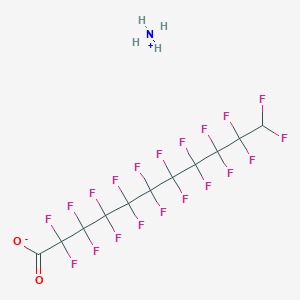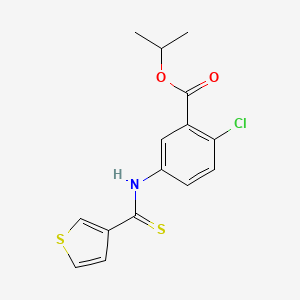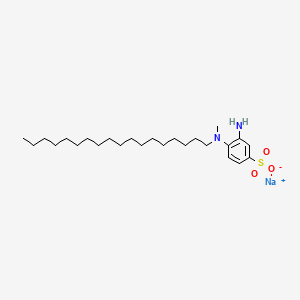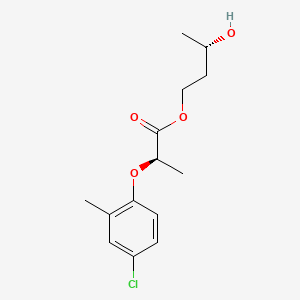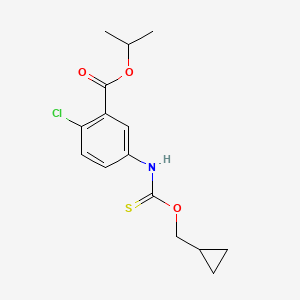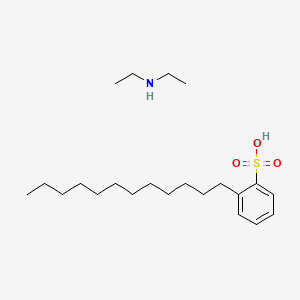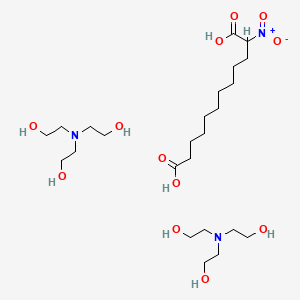
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt is a chemical compound with the molecular formula C11H9LiN2O3. This compound is known for its unique structure, which includes a butenedioic acid backbone with a phenylmethylene hydrazide group and a lithium salt. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt typically involves the reaction of 2-butenedioic acid with phenylmethylene hydrazide under controlled conditions. The reaction is carried out in the presence of a lithium salt to form the desired monolithium salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
化学反応の分析
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylmethylene hydrazide group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
科学的研究の応用
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt involves its interaction with specific molecular targets and pathways. The phenylmethylene hydrazide group can interact with enzymes and proteins, potentially inhibiting their activity. The lithium ion may also play a role in modulating the compound’s effects by interacting with cellular pathways .
類似化合物との比較
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt can be compared with similar compounds such as:
2-Butenedioic acid (Z)-, monobutyl ester: This compound has a butyl ester group instead of the phenylmethylene hydrazide group.
2-Butenedioic acid, 2-methyl-, (Z)-: This compound has a methyl group instead of the phenylmethylene hydrazide group. The uniqueness of this compound lies in its phenylmethylene hydrazide group and lithium salt, which confer distinct chemical and biological properties
特性
CAS番号 |
160282-22-4 |
|---|---|
分子式 |
C11H9LiN2O3 |
分子量 |
224.2 g/mol |
IUPAC名 |
lithium;(Z)-4-[(2E)-2-benzylidenehydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H10N2O3.Li/c14-10(6-7-11(15)16)13-12-8-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);/q;+1/p-1/b7-6-,12-8+; |
InChIキー |
MWCKDVXJNOCTEC-DBBNAXRXSA-M |
異性体SMILES |
[Li+].C1=CC=C(C=C1)/C=N/NC(=O)/C=C\C(=O)[O-] |
正規SMILES |
[Li+].C1=CC=C(C=C1)C=NNC(=O)C=CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


